(5-Methoxy-6,7,8,9-tetrahydroimidazo[1,2-a]quinazolin-2-yl)-phenylmethanone
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the Biginelli condensation method. Starting from commercially available 2-amino pyrimidine , a series of steps lead to the formation of the tetrahydroimidazoquinazolinone scaffold. Aromatic aldehydes are reacted with 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide , yielding the desired hydrazone derivatives. The overall synthetic route is efficient and provides access to diverse analogs .
Scientific Research Applications
Potential Nonsedative Anxiolytics
Compounds related to (5-Methoxy-6,7,8,9-tetrahydroimidazo[1,2-a]quinazolin-2-yl)-phenylmethanone, such as imidazo[1,2-a]pyrimidin-2-yl phenylmethanones, have shown potential as nonsedative anxiolytics. These compounds were found to bind to benzodiazepine receptors and exhibit anxiolytic effects in animal models, without the sedative side effects typically associated with benzodiazepines (Clements-Jewery et al., 1988).
Anti-tubercular Agents
Some derivatives of quinazolines, like benzo[h]quinazolines and benzo[g]indazoles, have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. These compounds have shown significant activity and could be potential candidates for anti-tubercular therapy (Maurya et al., 2013).
Tubulin-Polymerization Inhibitors
Quinazoline derivatives have also been studied for their role in inhibiting tubulin polymerization, targeting the colchicine site. These compounds, such as 4-(N-cycloamino)quinazolines, have shown high cytotoxic activity in vitro and significant potency against tubulin assembly, making them potential candidates for cancer treatment (Wang et al., 2014).
IMPDH Inhibitors
A novel series of 7-methoxy-6-oxazol-5-yl-2,3-dihydro-1H-quinazolin-4-ones have been found to be potent inhibitors of inosine 5'-monophosphate dehydrogenase type II (IMPDH II), indicating their potential use in medical research (Birch et al., 2005).
Antimicrobial Agents
Several quinazoline derivatives have demonstrated promising antimicrobial activities. Compounds like thiazolo and thiazino benzo[h]quinazolines have shown efficacy against various bacterial strains,indicating their potential as novel antimicrobial agents (Gupta & Chaudhary, 2012).
Anticancer Agents
Quinazoline derivatives have also been explored for their anticancer properties. Tetrazolo[1,5-c]quinazoline-5-thione S-derivatives, for instance, have shown lethal antitumor activity against various human tumor cell lines, particularly in acute lymphoblastic leukemia, indicating their potential as anticancer agents (Antypenko et al., 2012).
Synthesis and Photocyclization
The synthesis of polybenzoquinazolines through intramolecular dehydration of photocyclization has been studied. This method has advantages in terms of being catalyst-free and producing only water as a by-product, indicating its potential for environmentally friendly synthesis techniques (Wei et al., 2016).
Cytotoxicity and Molecular Docking
Studies on 2-(naphthalen-1-yl)-methylimidazo[2,1-b][1,3,4]thiadiazoles have revealed their cytotoxicity against various cancer cell lines. Molecular docking studies support their potential as inhibitors for specific protein structures, further indicating their relevance in cancer research (Choodamani et al., 2021).
α1-Adrenoceptor Antagonist
The compound DC−015, a quinazoline derivative, has shown significant pharmacological activity as an α1-adrenoceptor antagonist, suggesting its potential application in cardiovascular research (Yen et al., 1996).
Antimicrobial and Antifungal Activity
New dihydropyrmidine derivatives of quinazoline have been synthesized and shown good antibacterial and antifungal activity, indicating their potential as antimicrobial agents (Al-Juboori, 2020).
properties
IUPAC Name |
(5-methoxy-6,7,8,9-tetrahydroimidazo[1,2-a]quinazolin-2-yl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-23-17-13-9-5-6-10-15(13)21-11-14(19-18(21)20-17)16(22)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPXWEKLKULIEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=NC(=CN2C3=C1CCCC3)C(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methoxy-6,7,8,9-tetrahydroimidazo[1,2-a]quinazolin-2-yl)-phenylmethanone |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.